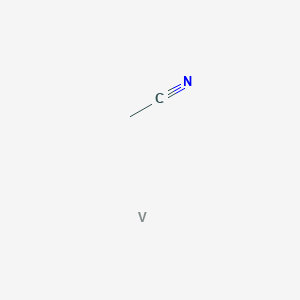

Acetonitrile;vanadium

Description

Overview of Vanadium Oxidation States and Coordination Preferences in the Presence of Acetonitrile (B52724)

Vanadium can readily exist in oxidation states from +2 to +5, and acetonitrile-containing complexes for each of these states have been investigated. The coordination geometry and stability of these complexes are dictated by the specific oxidation state of the vanadium center.

Vanadium(II): The V(II) state is a powerful reducing agent. In the presence of acetonitrile, it commonly forms hexacoordinate complexes. A well-characterized example is the hexakis(acetonitrile)vanadium(II) cation, [V(CH₃CN)₆]²⁺. rsc.orgwikipedia.org This complex can be synthesized by the reduction of higher oxidation state vanadium halides in acetonitrile. For instance, the reduction of [VCl₃(MeCN)₃] with trimethylsilyl (B98337) iodide in refluxing acetonitrile yields [V(MeCN)₆]²⁺. rsc.org The geometry is typically octahedral, with six acetonitrile molecules coordinating to the vanadium center through their nitrogen atoms.

Vanadium(III): V(III) complexes with acetonitrile are common precursors in vanadium chemistry. A prominent example is trichlorotris(acetonitrile)vanadium(III), VCl₃(CH₃CN)₃, which is used as a starting material for the synthesis of other vanadium(III) compounds. rsc.org This complex exists as two primary isomers: facial (fac) and meridional (mer), which can be distinguished by infrared spectroscopy. vulcanchem.com In the fac isomer, the three acetonitrile ligands occupy adjacent positions in the octahedral coordination sphere, while in the mer isomer, they are arranged with one trans to another acetonitrile and two trans to chloride ligands. vulcanchem.com The V-N bonding strength is influenced by the nature of the trans ligand. vulcanchem.com Other V(III) complexes, such as those with polypyridyl ligands, have been studied in acetonitrile to assess their redox properties. nih.gov

Vanadium(IV): The most stable and common oxidation state for vanadium is +4, typically found as the vanadyl cation (VO²⁺). The coordination chemistry of vanadyl complexes in acetonitrile has been extensively studied. In many cases, acetonitrile serves as the solvent for electrochemical or catalytic studies of vanadyl complexes with other ligands, such as Schiff bases or 8-hydroxyquinoline (B1678124) derivatives. acs.orgresearchgate.netmdpi.com While acetonitrile can coordinate directly to the vanadium(IV) center, it is often a labile ligand, easily displaced by stronger donors. For example, vanadyl salen complexes and their derivatives have been investigated in acetonitrile to understand the effects of the solvent and other factors on their redox behavior. chemrxiv.org

Vanadium(V): In its highest common oxidation state, vanadium(V) is a strong oxidizing agent. Its complexes are often used as catalysts for oxidation reactions. mdpi.com Acetonitrile is frequently employed as a solvent for these catalytic processes due to its relative inertness and ability to dissolve the vanadium complexes and organic substrates. mdpi.commdpi.com For example, vanadium(V) complexes have been used to catalyze the synthesis of phenanthridines in acetonitrile. mdpi.com Vanadium(V) oxohalides like vanadium oxytrichloride (VOCl₃) are strong Lewis acids and readily form adducts with acetonitrile, changing the coordination from tetrahedral to octahedral. wikipedia.org However, in some cases, such as with the [VOF₄]⁻ anion, acetonitrile can be present in the crystal lattice as a solvent molecule without directly coordinating to the vanadium center. nih.gov

Table 1: Examples of Vanadium-Acetonitrile Complexes and Systems

| Vanadium Oxidation State | Example Compound/Ion | Coordination Environment | Research Context |

|---|---|---|---|

| V(II) | [V(MeCN)₆]²⁺ | Octahedral | Synthesis of V(II) salts. rsc.org |

| V(III) | VCl₃(MeCN)₃ | Octahedral (fac and mer isomers) | Precursor for other V(III) complexes. rsc.orgvulcanchem.com |

| V(IV) | [VO(salen)] in MeCN | Square pyramidal (typical for VO²⁺) | Electrochemical and catalytic studies. acs.orgresearchgate.netchemrxiv.org |

| V(V) | VOCl₃(MeCN)₂ | Octahedral | Lewis acid-base adduct formation. wikipedia.org |

| V(V) | [{VVO(L²)}₂μ-O] in MeCN | Trigonal bipyramidal | Dimerization studies in solution. rsc.org |

Acetonitrile as a Ligand and Solvent in Vanadium Research

Acetonitrile's role in vanadium chemistry is twofold: it can act as a direct coordinating ligand or as a non-coordinating bulk solvent. This duality is crucial for the synthesis and study of vanadium compounds.

As a ligand , acetonitrile (MeCN) is a weak Lewis base that coordinates to the vanadium metal center via the lone pair of electrons on the nitrogen atom. wikipedia.org The resulting V-N bond is often labile, meaning the acetonitrile ligand can be easily substituted by other, stronger ligands. This lability is synthetically useful, as acetonitrile complexes like [VCl₃(MeCN)₃] serve as convenient entry points for the preparation of a wide range of other vanadium complexes. rsc.org The coordination of acetonitrile to a vanadium center can be confirmed by techniques like X-ray crystallography and infrared spectroscopy, with the C≡N stretching frequency being a key diagnostic marker. vulcanchem.com

As a solvent , acetonitrile is widely used in vanadium research for several reasons. It possesses a high dielectric constant, which allows it to dissolve a variety of inorganic salts and polar complexes, including many cationic vanadium species. wikipedia.org Furthermore, acetonitrile has a large electrochemical window, making it an ideal medium for cyclic voltammetry and other electrochemical studies designed to probe the redox properties of vanadium complexes. acs.orgrsc.org Numerous studies on the catalytic activity of vanadium complexes, particularly in oxidation reactions, are conducted in acetonitrile because it is relatively inert under many reaction conditions and effectively solubilizes both the catalyst and the substrates. mdpi.commdpi.com In some instances, molecular dynamics simulations have been used to understand the interactions between acetonitrile, water, and vanadium species in hybrid electrolytes, showing that acetonitrile can help stabilize the system. vulcanchem.com

Historical Development of Academic Inquiry into Vanadium-Acetonitrile Systems

The study of vanadium chemistry dates back to the 19th century, with Henry Enfield Roscoe first isolating the pure metal in 1867. nih.gov However, detailed investigations into its coordination chemistry, particularly with weakly coordinating solvents like acetonitrile, are a more recent development, gaining momentum in the latter half of the 20th century with the advent of modern spectroscopic and analytical techniques.

Early work focused on establishing the fundamental solution chemistry of simple vanadium salts in various non-aqueous solvents, including acetonitrile. acs.orgacs.org These studies laid the groundwork for understanding the stability and reactivity of different vanadium oxidation states in this medium. The synthesis and structural characterization of simple adducts, such as [VCl₃(MeCN)₃], provided the first concrete examples of acetonitrile acting as a ligand and opened the door for its use as a synthetic precursor. rsc.org

The 1980s and 1990s saw a surge of interest in the electrochemical behavior of vanadium complexes, driven by potential applications in catalysis and bioinorganic chemistry. acs.orgresearchgate.netacs.orgnih.gov Acetonitrile became the solvent of choice for many of these studies due to its favorable properties. Research during this period often involved re-examining the coordination and electrochemistry of known systems, like vanadium-salen complexes, leading to corrected interpretations and a more refined understanding of their behavior in acetonitrile solution. acs.orgnih.gov More complex systems, including dinuclear and polymeric vanadium complexes, were also investigated in acetonitrile to understand their structure and properties in solution. rsc.org This body of work has established the vanadium-acetonitrile system as a versatile platform for fundamental inorganic research and the development of new functional materials and catalysts.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

128973-18-2 |

|---|---|

Molecular Formula |

C2H3NV |

Molecular Weight |

91.99 g/mol |

IUPAC Name |

acetonitrile;vanadium |

InChI |

InChI=1S/C2H3N.V/c1-2-3;/h1H3; |

InChI Key |

QCHNJARJZSAQOM-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.[V] |

Origin of Product |

United States |

Synthesis and Isolation of Vanadium Acetonitrile Complexes

Synthetic Methodologies

The formation of vanadium-acetonitrile complexes can be achieved through several synthetic routes, each offering distinct advantages depending on the desired product and the starting vanadium source. These methods include the direct reaction of vanadium halides with acetonitrile (B52724), electrochemical synthesis, and ligand exchange reactions.

Direct Reaction of Vanadium Halides with Acetonitrile

The direct reaction of vanadium halides with acetonitrile is a fundamental and widely utilized method for the synthesis of vanadium-acetonitrile adducts. In this approach, the vanadium halide is dissolved or suspended in acetonitrile, which acts as both the solvent and the reacting ligand. The acetonitrile molecules coordinate to the vanadium center, often displacing other weakly bound ligands or filling the coordination sphere of the metal.

For instance, the reaction of vanadium(III) chloride (VCl₃) with acetonitrile can lead to the formation of acetonitrile adducts. Similarly, other vanadium halides in various oxidation states can be employed as starting materials. The stoichiometry of the resulting complex, i.e., the number of coordinated acetonitrile molecules, is influenced by factors such as the vanadium halide used, the reaction conditions (temperature, pressure), and the presence of other coordinating species.

A notable example involves the synthesis of vanadium(II) halide-acetonitrile adducts. While traditional methods for preparing anhydrous vanadium(II) halides often require high temperatures, an alternative route involves the in-situ formation of the halide and its subsequent reaction with acetonitrile. For example, vanadium metal can be oxidized in the presence of a halogen (X₂) in an acetonitrile solution to yield crystalline adducts such as VCl₂·2CH₃CN and VBr₂·CH₃CN. cdnsciencepub.com These adducts can then be thermally decomposed under vacuum to yield the parent anhydrous vanadium(II) halides. cdnsciencepub.com

The reaction of vanadium oxyfluoride (VOF₃) with various N-donor ligands in dry acetonitrile has also been reported to yield isostructural complexes. This demonstrates that acetonitrile can serve as a suitable medium for the synthesis of mixed-ligand complexes where it may or may not be directly coordinated to the final product. researchgate.net

Electrochemical Synthesis of Vanadium-Acetonitrile Adducts

Electrochemical methods provide a powerful and often convenient route for the synthesis of vanadium-acetonitrile complexes, particularly for accessing lower oxidation states of vanadium. This technique typically involves the anodic dissolution of a vanadium metal electrode in an acetonitrile solution containing a suitable electrolyte and a source of the desired ligands (e.g., halides).

A prime example is the electrochemical oxidation of vanadium metal in an acetonitrile solution containing a halogen (Cl₂ or Br₂). cdnsciencepub.com By applying a voltage between a platinum cathode and a vanadium anode, the vanadium metal dissolves and reacts with the halogen and acetonitrile to form crystalline vanadium(II) halide-acetonitrile adducts directly. cdnsciencepub.com This method offers a room-temperature synthesis route to these compounds, which is a significant advantage over traditional high-temperature methods. cdnsciencepub.com The specific products obtained, VCl₂·2CH₃CN and VBr₂·CH₃CN, can be isolated in good yields. cdnsciencepub.com

The electrochemical approach allows for precise control over the reaction conditions and can be adapted to synthesize a variety of vanadium-acetonitrile complexes by varying the electrolyte, the solvent system, and the applied potential. Furthermore, electrochemical techniques like cyclic voltammetry can be used to study the redox properties of the synthesized complexes in acetonitrile, providing insights into their electronic structure and stability. acs.orgtorvergata.it

Ligand Exchange Reactions in Acetonitrile Media

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry and serves as a versatile method for the synthesis of vanadium-acetonitrile complexes. researchgate.netnih.gov In these reactions, a ligand in an existing vanadium complex is replaced by an acetonitrile molecule. Acetonitrile, being a common solvent, is often present in large excess, which can drive the equilibrium towards the formation of the acetonitrile adduct.

The lability of the ligands in the starting vanadium complex is a crucial factor in the success of this method. Complexes with weakly bound ligands are more susceptible to substitution by acetonitrile. For example, water molecules in aqua-vanadium complexes can often be replaced by acetonitrile when the reaction is carried out in an acetonitrile medium.

The general principle of ligand exchange can be represented by the following equation:

[V(L)n]m+ + x CH₃CN ⇌ [V(L)n-x(CH₃CN)x]m+ + x L

where L is the original ligand. The position of the equilibrium depends on the relative coordinating strength of L and acetonitrile, as well as the reaction conditions.

While specific examples of other ligands being directly substituted by acetonitrile in vanadium complexes are not extensively detailed in the provided search results, the principles of ligand exchange are well-established in transition metal chemistry. researchgate.netnih.gov The study of ligand exchange kinetics in vanadium(III) β-diketonate complexes, for instance, provides insight into the mechanisms by which such reactions can occur. cdnsciencepub.com Given that acetonitrile is a common ligand in coordination chemistry, its participation in ligand exchange reactions with vanadium complexes is a plausible and useful synthetic strategy. rsc.org

Crystallization Techniques from Acetonitrile Solutions

Crystallization is a crucial step in the isolation and purification of vanadium-acetonitrile complexes, and it is also the primary method for obtaining single crystals suitable for X-ray diffraction analysis to determine their molecular structure. Acetonitrile is a particularly useful solvent for the crystallization of coordination compounds due to its ability to dissolve a wide range of complexes and its moderate volatility.

Several techniques can be employed to induce crystallization from an acetonitrile solution:

Slow Evaporation: This is one of the simplest methods, where the solvent is allowed to evaporate slowly from a saturated solution of the vanadium complex. As the solvent evaporates, the concentration of the complex increases, eventually leading to the formation of crystals.

Solvent Diffusion: This technique involves layering a less-soluble solvent (an anti-solvent) on top of a solution of the vanadium complex in acetonitrile. The slow diffusion of the anti-solvent into the acetonitrile solution reduces the solubility of the complex, promoting crystal growth at the interface of the two solvents.

Cooling: Decreasing the temperature of a saturated solution of the vanadium complex in acetonitrile can also induce crystallization, as the solubility of many compounds decreases with temperature.

The choice of crystallization technique can significantly impact the quality and size of the resulting crystals. For instance, single crystals of dinuclear vanadium(V) complexes have been obtained by the slow evaporation of a solution of the corresponding mononuclear complexes in acetonitrile. acs.org In another example, the crystallization of a vanadium oxofluoro anion from an acetonitrile solution resulted in the incorporation of acetonitrile molecules into the crystal lattice as solvates, highlighting the role of the solvent in the solid-state structure. nih.gov

Strategies for Stabilizing Vanadium Species in Acetonitrile

The stability of vanadium species in acetonitrile is a critical consideration for their synthesis, characterization, and application. Vanadium can exist in multiple oxidation states, and the choice of solvent and supporting ligands plays a crucial role in stabilizing a particular oxidation state. libretexts.orgrsc.org

One effective strategy for enhancing the stability and solubility of vanadium complexes in acetonitrile is the use of ionic liquids (ILs) . For example, certain ionic liquids have been shown to dramatically increase the solubility of vanadyl acetylacetonate (B107027) in acetonitrile and lead to the formation of strong adducts, thereby stabilizing the vanadium(IV) species in solution. acs.org Vanadium-containing ionic liquids have also been synthesized and shown to be effective catalysts, indicating the stabilizing effect of the IL framework. nih.govacs.orgresearchgate.netnih.gov

The coordination environment around the vanadium center is another key factor. The presence of strongly coordinating ligands can prevent the decomposition or change in oxidation state of the vanadium ion. The solvent itself can play a role in this, as demonstrated by the formation of dinuclear vanadium(V) complexes when switching the solvent from methanol (B129727) to acetonitrile. acs.org This suggests that acetonitrile can stabilize certain structural motifs that may not be favored in other solvents.

Furthermore, the choice of co-ligands in mixed-ligand vanadium complexes can be tailored to stabilize a specific oxidation state. For instance, the synthesis of vanadium(III) complexes with Schiff base ligands is carried out under a nitrogen atmosphere to prevent oxidation. ijres.org The electronic properties of the co-ligands can influence the redox potential of the vanadium center, making it more or less susceptible to oxidation or reduction.

Spectroscopic and Structural Characterization of Vanadium Acetonitrile Systems

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable insights into the molecular vibrations and, consequently, the bonding within vanadium-acetonitrile complexes.

Infrared (IR) spectroscopy is a powerful tool for probing the structure of vanadium-acetonitrile complexes. The vibrational frequencies of both the acetonitrile (B52724) ligand and the vanadium-ligand bonds are sensitive to coordination.

In the case of the vanadium(V) oxide trinitrate-acetonitrile complex, VO(NO₃)₃·CH₃CN, the IR spectrum reveals important information about the coordination of the acetonitrile molecule. acs.org The C≡N stretching frequency in acetonitrile is a particularly sensitive indicator of its coordination to a metal center. Typically, this band shifts to a higher frequency upon coordination. For VO(NO₃)₃·CH₃CN, significant bands are observed and assigned to various vibrational modes of the complex. acs.org

Metal-ligand vibrations in coordination compounds generally appear in the low-frequency region of the IR spectrum (<600 cm⁻¹). uct.ac.za For vanadium complexes, bands in this region can often be assigned to V-O or V-N stretching modes. For instance, in dinuclear vanadium carbonyl complexes, distinct bands are observed for bridging and terminal CO ligands, indicating the sensitivity of vibrational spectroscopy to the bonding environment. nih.govmdpi.com

The table below summarizes key IR absorption bands for a representative vanadium-acetonitrile complex.

| Vibrational Mode | Frequency (cm⁻¹) | Compound |

| C≡N stretch | Shifted upon coordination | VO(NO₃)₃·CH₃CN |

| V=O stretch | ~1000 (lowered upon adduct formation) | Vanadyl adducts |

| V-O stretch | <600 | Vanadium complexes |

| V-N stretch | <600 | Vanadium-acetonitrile complexes |

Note: Specific frequency values for the C≡N stretch in VO(NO₃)₃·CH₃CN were not explicitly detailed in the provided search snippets, but a shift upon coordination is the expected and reported phenomenon. The V=O and V-O stretch frequencies are provided for context from related vanadyl complexes.

Raman spectroscopy complements IR spectroscopy in the study of vanadium-acetonitrile systems. Acetonitrile itself has eight Raman-active vibrational modes. ias.ac.in The C≡N stretching frequency is a prominent feature in the Raman spectrum and its position can be influenced by the solvent environment and coordination to metal ions. dtic.mil

In the context of vanadium compounds, Raman spectroscopy is highly sensitive to the V=O (vanadyl) bond, which typically appears as a strong band in the 880-940 cm⁻¹ region for amorphous vanadium oxides. researchgate.net The position of this band is indicative of the vanadium oxidation state and coordination environment. researchgate.netresearchgate.net When acetonitrile coordinates to a vanadyl species, changes in the position and intensity of the V=O stretching band, as well as the C≡N band of acetonitrile, are expected.

Studies on vanadia supported on ceria nanocrystals have demonstrated the utility of Raman spectroscopy in identifying various vanadia structures, including monomeric and polymeric species. ornl.gov This highlights the technique's capability to distinguish between different coordination environments of vanadium, which is applicable to the study of its acetonitrile complexes.

The fundamental vibrational modes of acetonitrile are well-documented and provide a baseline for observing changes upon complexation. ias.ac.in

| Molecule | Vibrational Mode | Raman Frequency (cm⁻¹) (approx.) |

| Acetonitrile (CH₃CN) | C≡N stretch | 2254 |

| Acetonitrile (CH₃CN) | C-C stretch | 920 |

| Vanadyl (V=O) species | V=O stretch | 880 - 940 |

Electronic Spectroscopy

Electronic spectroscopy provides information on the electronic structure and d-orbital energy levels of vanadium ions within coordination complexes.

The UV-Vis absorption spectra of vanadium complexes are characterized by d-d transitions, which are sensitive to the ligand field environment. Vanadium(III), with a d² electron configuration, and Vanadium(IV), with a d¹ configuration, exhibit distinct spectral features. acs.org The choice of solvent can significantly influence the position, intensity, and shape of absorption bands. vlabs.ac.in Polar solvents like acetonitrile can interact with the solute, affecting the electronic transitions. youtube.com

For vanadium(III) aqua ions, absorption bands are observed that correspond to spin-allowed d-d transitions. acs.org When water ligands are replaced by acetonitrile, shifts in these bands are expected due to the different ligand field strength of acetonitrile. Similarly, the spectra of vanadium(IV) ions are well-characterized and sensitive to the coordination environment. acs.orgudel.edu

In a specific vanadium(III) complex, mer-[V(ddpd)₂][PF₆]₃, dissolved in acetonitrile, distinct absorption bands are observed in the UV-Vis region. These bands are attributed to both metal-centered (d-d) transitions and ligand-to-metal charge transfer (LMCT) transitions. researchgate.netacs.org

| Vanadium Ion | Solvent System | Absorption Maxima (nm) | Transition Assignment |

| Vanadium(III) | Acetonitrile | Not specified | d-d transitions |

| Vanadium(IV) | Non-complexing media | ~760 | d-d transition |

| mer-[V(ddpd)₂]³⁺ | Acetonitrile | 360, 485, 690 | Spin-allowed transitions |

Note: The data for the mer-[V(ddpd)₂]³⁺ complex is derived from studies reporting its luminescence in acetonitrile. researchgate.netacs.org Absorption maxima for simple V(III)-acetonitrile solvates are not detailed in the provided results, but are generally expected in the visible region based on aqua ion data. acs.org

Luminescence in first-row transition metal complexes is often quenched, but specific ligand environments can facilitate radiative decay. libretexts.org A notable example is the vanadium(III) complex mer-[V(ddpd)₂][PF₆]₃, which exhibits both strong blue fluorescence and near-infrared-II (NIR-II) phosphorescence at room temperature in an acetonitrile solution. researchgate.netacs.org

This dual emission is a rare phenomenon for a first-row transition metal complex. colostate.edu The strong ligand field provided by the ddpd ligand is crucial for enabling this luminescence. colostate.edu The fluorescence is characterized by a high quantum yield for such a system, while the phosphorescence represents the first example of a first-row transition metal complex emitting in the NIR-II range at room temperature in solution. researchgate.netacs.orgcolostate.edu

| Complex | Solvent | Emission Type | Emission Maximum (nm) | Quantum Yield (%) |

| mer-[V(ddpd)₂][PF₆]₃ | Acetonitrile | Fluorescence | ~450 | 2 |

| mer-[V(ddpd)₂][PF₆]₃ | Acetonitrile | Phosphorescence | ~1100 | 1.8 x 10⁻⁴ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for characterizing the structure of diamagnetic and, in some cases, paramagnetic complexes in solution. Vanadium has two NMR-active nuclei, ⁵⁰V and ⁵¹V, with ⁵¹V being the nucleus of choice due to its much higher natural abundance and sensitivity. huji.ac.ilnorthwestern.edu ⁵¹V NMR is particularly useful for studying vanadium(V) complexes, which are diamagnetic. huji.ac.il Vanadium(II) and (IV) are paramagnetic and generally not observable in high-resolution NMR. huji.ac.il

The ⁵¹V chemical shift is highly sensitive to the coordination environment and covers a very wide range. huji.ac.ilnorthwestern.edu Studies of heterobimetallic vanadium(V) complexes have utilized ¹H NMR in deuterated acetonitrile (acetonitrile-d₃) to characterize the organic ligands bound to the vanadium center. researchgate.net

⁵¹V NMR has been used to probe the binding of vanadate (B1173111) to proteins, where distinct resonances are observed for the protein-bound and free vanadate species. udel.edu Although direct ⁵¹V NMR data for simple vanadium-acetonitrile solvates is not extensively detailed in the search results, the technique remains a powerful tool for investigating the coordination sphere of vanadium(V) in acetonitrile solutions. The chemical shifts would be expected to differ significantly from those of aqueous vanadate or other vanadium complexes.

| Nucleus | Properties and Applications in Vanadium-Acetonitrile Systems |

| ⁵¹V | High sensitivity and natural abundance (99.75%). northwestern.edu Very wide chemical shift range, sensitive to coordination environment and oxidation state. huji.ac.il Primarily used for diamagnetic V(V) and V(-I), V(I) states. huji.ac.il |

| ¹H | Used to study the organic ligands in vanadium complexes dissolved in deuterated acetonitrile. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying vanadium complexes in paramagnetic oxidation states, most notably the vanadium(IV) state, which possesses one unpaired electron (d¹ configuration). rsc.org Vanadium(IV) is often found as the stable oxovanadium(IV) cation, [VO]²⁺, commonly referred to as the vanadyl ion. rsc.org

The EPR spectrum of a vanadyl complex is characterized by a g-factor and hyperfine coupling to the ⁵¹V nucleus (I = 7/2). This hyperfine interaction splits the signal into a distinct eight-line pattern. rsc.org The g-values and the hyperfine coupling constants (A) are anisotropic, meaning their values depend on the orientation of the complex with respect to the external magnetic field. In frozen solutions, such as acetonitrile at 77 K, this anisotropy can be resolved, providing separate parallel (g∥, A∥) and perpendicular (g⊥, A⊥) components. rsc.org These parameters are sensitive to the coordination environment of the vanadyl ion, including the number and type of donor atoms from the ligands. rsc.orgnih.gov For instance, the aqueous vanadyl ion, [VO(H₂O)₅]²⁺, exhibits axial symmetry with distinct g and A tensor values. rsc.orgnih.gov

Interactive Data Table: EPR Parameters for Selected Vanadium(IV) Complexes

| Complex | g∥ | g⊥ | A∥ (× 10⁻⁴ cm⁻¹) | A⊥ (× 10⁻⁴ cm⁻¹) |

| [VO(H₂O)₅]²⁺ | 1.932 | 1.979 | 180.5 | 69.5 |

| [VO(acac)₂] | 1.946 | 1.980 | 170.0 | 61.0 |

| [VO(nta)(H₂O)]⁻ | 1.940 | 1.977 | 173.0 | 65.0 |

Note: g∥ and g⊥ are parallel and perpendicular components of the g-tensor. A∥ and A⊥ are the corresponding hyperfine coupling constants. Values can vary with solvent and temperature. acac = acetylacetonato, nta = nitrilotriacetate. Data compiled from various sources. rsc.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the characterization of coordination complexes, including vanadium-acetonitrile systems, directly from solution. acs.org ESI-MS allows for the transfer of intact complex ions from the liquid phase to the gas phase with minimal fragmentation, enabling the determination of their stoichiometry and composition. acs.orgnih.gov

In studies of vanadium complexes, ESI-MS can identify the formation of various adducts in solution. For example, when analyzing vanadium complexes in the presence of acetonitrile, it is possible to observe solvent adduct ions, such as [M + ACN + H]⁺, where M is the analyte molecule. researchgate.netnih.gov This technique is particularly powerful when combined with tandem mass spectrometry (MS/MS). In MS/MS experiments, a specific ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides detailed structural information, helping to identify the binding sites of ligands to the vanadium center. nih.gov ESI-MS has been successfully used to study the interaction of vanadyl complexes with biomolecules like peptides, identifying the formation of adducts such as [AT + VOL] and [AT + VOL₂], where AT is a peptide and L is a ligand. nih.govnih.gov

X-ray Diffraction Analysis

This technique can confirm whether acetonitrile is acting as a coordinating ligand or is present as a solvent molecule of crystallization. For example, studies have shown that changing the reaction solvent from methanol (B129727) to acetonitrile can lead to the formation of different structures, such as dinuclear μ-oxido vanadium(V) complexes instead of mononuclear species. The crystal structure of these complexes reveals penta-coordinated, square-pyramidal geometries around the vanadium atoms. rsc.org

Interactive Data Table: Selected Bond Lengths (Å) from SCXRD of a Vanadium Complex

| Bond | Length (Å) |

| V=O | 1.58 - 1.62 |

| V-O (ligand) | 1.85 - 1.95 |

| V-N (ligand) | 2.05 - 2.15 |

| V-O (bridging) | 1.78 - 1.82 |

Note: These are typical ranges for bond lengths in oxovanadium complexes and can vary significantly depending on the specific ligands and crystal packing forces.

Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of polycrystalline or powdered solid samples. While it does not provide the atomic-level detail of SCXRD, PXRD is crucial for identifying the crystalline phases present in a bulk sample and for assessing its purity. ijirmf.com

In the study of vanadium complexes, PXRD patterns serve as a fingerprint for a specific crystalline compound. The diffraction patterns of newly synthesized complexes are compared with those of the starting materials to confirm that a reaction has occurred and a new crystalline material has formed. rsc.orgijirmf.com Furthermore, PXRD can be used to study structural transformations that occur upon heating. Temperature-dependent PXRD experiments can track changes in the crystal structure, such as the loss of coordinated solvent molecules or thermal decomposition, providing insights into the thermal stability of the complexes. rsc.org The Scherrer equation can also be applied to the peak broadening in PXRD patterns to estimate the average size of crystallites in nano-particulate samples. ijirmf.com

Redox Chemistry and Electrochemistry of Vanadium Acetonitrile Systems

Electrochemical Behavior of Vanadium Complexes in Acetonitrile (B52724)

The electrochemical behavior of vanadium complexes in acetonitrile is highly dependent on the nature of the coordinating ligands and the presence of other species, such as acids. acs.orgresearchgate.net Studies have explored a variety of vanadium complexes, including those with Schiff base ligands like salen and its derivatives, as well as dithiocarbamates and acetylacetonate (B107027). acs.orgacs.orgresearchgate.net The interactions between the vanadium center and the solvent molecules also play a crucial role in determining the redox potentials and stability of the different oxidation states. nih.gov

Cyclic voltammetry (CV) is a primary tool for investigating the redox chemistry of vanadium complexes in acetonitrile. researchgate.net It provides critical information on the formal potentials, reversibility of electron-transfer processes, and the stability of electrogenerated species. acs.org For many vanadium complexes, such as those with certain Schiff base ligands, CV reveals quasi-reversible one-electron transfer processes. researchgate.netresearchgate.net

For instance, the cyclic voltammogram of V(IV)O(salen) in acetonitrile exhibits a single oxidation wave corresponding to the V(IV)/V(V) couple. acs.org In the absence of acid, the complex shows no reduction wave at potentials as negative as -1.6 V. acs.org However, the introduction of acid dramatically alters the electrochemical response, indicating acid-induced chemical reactions coupled with the electron transfer processes. acs.org

Steady-state voltammetry using microelectrodes has also been employed to monitor these systems, offering advantages for measurements in the absence of a supporting electrolyte and for studying reaction kinetics. acs.orgacs.org The electrochemical behavior of vanadyl salen-crown complexes has been studied by CV in acetonitrile, showing that the V(V)/V(IV) reduction potential can be shifted anodically by over 900 mV with an increasing positive charge from a cation held in the crown ether. nih.govescholarship.org This demonstrates the significant influence of the secondary coordination sphere on the electronic properties of the vanadium center. nih.gov Similarly, studies on polyvanadomolybdate clusters in acetonitrile using CV have helped to assign the multiple redox peaks and understand their role as redox buffers. nih.gov

The electrochemical properties of vanadium(III), -(IV), and -(V) complexes of diethyldithiocarbamate (B1195824) in acetonitrile have also been characterized. acs.org For example, V(dtc)₃ shows a reversible one-electron reduction. acs.org The oxidation and reduction of these complexes often involve subsequent chemical steps, such as ligand dissociation, which can be elucidated by analyzing the cyclic voltammograms at various scan rates. acs.org

The formal potentials (E°') and diffusion coefficients (D) of vanadium complexes in acetonitrile are key parameters that quantify their thermodynamic and mass transport properties. These values are often determined from voltammetric data. acs.orgnih.gov For example, corrected values for formal potentials and diffusion coefficients for vanadium-salen complexes were determined using microelectrode techniques to avoid complications observed in previous studies. acs.orgnih.gov

The investigation of vanadium(III) acetylacetonate (V(acac)₃) in acetonitrile has been particularly relevant for energy storage applications. The diffusion coefficient for V(acac)₃ in an acetonitrile solution containing tetraethylammonium (B1195904) tetrafluoroborate (B81430) was estimated to be in the range of 1.8–2.9 × 10⁻⁶ cm²/s at room temperature. researchgate.net In another study focusing on vanadyl acetylacetonate (VO(acac)₂), the interaction with ionic liquids in acetonitrile was investigated, with cyclic voltammetry being used to determine the diffusion coefficient and kinetic current of the complex. iaea.org For the V⁵⁺/V⁴⁺ redox pair in certain systems, the diffusion coefficient has been calculated and found to be similar to values reported in aqueous solutions at much higher concentrations. unam.mx

| Vanadium Complex | Redox Couple | Formal Potential (E°') vs. Ref. | Diffusion Coefficient (D) (cm²/s) | Reference |

|---|---|---|---|---|

| V(acac)₃ | V(II)/V(III) & V(III)/V(IV) | Cell Potential: 2.2 V | 1.8–2.9 × 10⁻⁶ | researchgate.net |

| V(IV)O(salen) | V(IV)/V(V) | Corrected values determined | Corrected values determined | acs.orgnih.gov |

| VO(dtc)₃ | VO(dtc)₃/VO(dtc)₂ | -0.90 V vs. SCE | Not specified | acs.org |

| V(dtc)₃ | V(dtc)₃/V(dtc)₃⁻ | -1.075 V vs. SCE | Not specified | acs.org |

Disproportionation Equilibria of Vanadium Oxidation States in Acetonitrile

A significant feature of vanadium chemistry in acidified acetonitrile is the disproportionation of certain vanadium(IV) complexes. researchgate.netacs.org Specifically, oxovanadium(IV) complexes with Schiff base ligands, such as V(IV)O(salen), have been shown to undergo a reversible, acid-induced disproportionation to yield the corresponding vanadium(III) and vanadium(V) species. acs.orgacs.orgnih.gov

The general equilibrium for this process can be represented as: 2V(IV)O(L) + 2H⁺ ⇌ V(III)(L)⁺ + V(V)O(L)⁺ + H₂O where L represents a Schiff base ligand. acs.org

The extent of the disproportionation reaction is quantified by its equilibrium constant (K). libretexts.org The evaluation of these constants for the acid-induced disproportionation of V(IV) complexes in acetonitrile has been a focus of several studies. researchgate.netacs.orgacs.org By measuring the concentrations of the V(III), V(IV), and V(V) species at equilibrium under varying acid concentrations, the value of K can be determined. acs.orgacs.orgnih.gov

For the disproportionation of V(IV)O(salen), the equilibrium constant was successfully measured, confirming the reaction proposed by earlier work. acs.orgnih.gov These measurements were facilitated by techniques like steady-state voltammetry, which can monitor the concentrations of the electroactive species involved in the equilibrium. acs.org Similarly, for a series of fifteen different Schiff base complexes of vanadium, the equilibrium constants for their disproportionation in acidified acetonitrile were evaluated and compared, providing insight into how ligand structure influences the thermodynamics of the process. researchgate.netacs.org

Electrochemical Properties in Energy Storage Systems

The unique redox properties of vanadium complexes in acetonitrile make them promising candidates for use in non-aqueous energy storage systems, particularly redox flow batteries (RFBs). researchgate.net Non-aqueous electrolytes offer the potential for higher cell voltages and, consequently, higher energy densities compared to their aqueous counterparts, due to the wider electrochemical window of organic solvents like acetonitrile. mit.edu

Vanadium acetylacetonate, V(acac)₃, has been extensively studied as a single-component redox-active material for non-aqueous RFBs, where it is used in both the positive and negative electrolytes. researchgate.netresearchgate.netnih.gov The V(II)/V(III) and V(III)/V(IV) redox couples are utilized, providing a cell potential of approximately 2.2 V in an acetonitrile-based electrolyte with a supporting electrolyte like tetraethylammonium tetrafluoroborate (TEABF₄). researchgate.net

Research in this area has focused on optimizing the battery's performance by investigating various components. Charge-discharge cycling of a V(acac)₃ RFB has demonstrated coulombic and energy efficiencies of 91% and 80%, respectively, using a Nafion membrane. researchgate.net However, a major challenge is capacity decay during cycling, which has been linked to the chemical instability of the vanadium acetylacetonate complex, particularly in the positive electrolyte. researchgate.net

The choice of separator is critical. Nanoporous separators based on aramid nanofibers have been developed for V(acac)₃/acetonitrile systems, showing lower permeability and higher ionic conductivity compared to commercial separators, leading to high coulombic efficiency and exceptional stability over 100 hours of cycling. nih.gov Other studies have explored the use of deep eutectic solvents as an alternative to pure acetonitrile to improve safety and solubility, and have investigated modified carbon electrodes to enhance electrochemical performance. mdpi.com The use of solvent mixtures, such as acetonitrile/1,3-dioxolane, has also been shown to increase reaction rates compared to pure acetonitrile. mit.edu

Performance of Nitrogen-Doped Carbon Electrodes in Vanadium Redox Flow Batteries with Acetonitrile Precursors

The enhancement of vanadium redox flow battery (VRFB) performance is critically linked to the electrochemical activity and durability of its electrodes. Nitrogen-doping of carbon electrodes has emerged as a key strategy to improve kinetics, particularly for the V³⁺/V²⁺ and VO²⁺/VO₂⁺ redox reactions. Acetonitrile has been utilized as a nitrogen and carbon precursor in the synthesis of these advanced electrodes.

Research into nitrogen-containing carbon nanostructures (N-CP) grown on commercial carbon paper (CP) demonstrates significant improvements. researchgate.net In one method, anhydrous acetonitrile serves as the nitrogen/carbon precursor, fed over a commercial carbon paper sample at 900 °C in a stream of H₂–Ar carrier gas, using an iron catalyst. researchgate.net This catalytic chemical vapor deposition (CVD) process results in the growth of bamboo-like carbon nanostructures. researchgate.net The resulting N-CP electrodes exhibit enhanced kinetics for the V³⁺/V²⁺ redox reaction, evidenced by a significant reduction in the peak potential separation (ΔEp) to approximately 80 mV, compared to about 160 mV for conventional, unmodified carbon paper. researchgate.net This indicates faster reaction kinetics. Furthermore, subscale cell testing shows improved durability, with the N-CP electrode experiencing only about a 5% loss in energy efficiency after 50 charge-discharge cycles, a substantial improvement over the 15% loss seen with standard carbon paper. researchgate.net The enhanced durability is attributed to the presence of nitrogen-carbon nanostructures, an increased active area, and a higher content of sp² hybridized carbon. researchgate.net

Other studies have employed ammonia (B1221849) (NH₃) as the nitrogen source to modify carbon paper, yielding similar positive results. jim.org.cn Heat treatment of carbon paper in an NH₃ atmosphere at 900°C (NCP-900) significantly enhances the electrochemical activity. jim.org.cn The oxidation current peak for the V(IV)/V(V) couple on the NCP-900 electrode reached 92.1 mA, a notable increase from the 68.9 mA observed with the pristine sample. jim.org.cn A cell assembled with the NCP-900 electrode achieved an energy efficiency of 83.73% at a current density of 20 mA/cm², which is 2.59% higher than the cell with an unmodified electrode. jim.org.cn This improvement is credited to the introduction of nitrogenous groups, which increase the number of active sites and enhance the hydrophilicity of the electrode surface. jim.org.cn The water contact angle for the NCP-900 was reduced to 99.7° from 120.5° for the pristine sample. jim.org.cn

The specific nature of the nitrogen doping (e.g., graphitic, pyrrolic, pyridinic) plays a crucial role. researchgate.netbeilstein-journals.org Electrodes with a high ratio of graphitic nitrogen, combined with a high surface area and pore volume, provide abundant active sites for the VO²⁺/VO₂⁺ redox reaction. researchgate.net Similarly, N-doping in the form of pyrrolic and pyridinic nitrogen has been shown to enhance the electrochemical performance for both the positive and negative redox reactions in VRFBs. beilstein-journals.org

Table 1: Performance of Nitrogen-Doped Carbon Electrodes in VRFBs

| Electrode Type | Nitrogen Precursor | Modification Method | Key Finding | Reference |

|---|---|---|---|---|

| Nitrogen-Containing Carbon Nanostructures on Carbon Paper (N-CP) | Anhydrous Acetonitrile | Catalytic Chemical Vapor Deposition (CVD) at 900°C | Peak potential separation (ΔEp) for V³⁺/V²⁺ reduced to ~80 mV (vs. 160 mV for pristine). Energy efficiency loss of only ~5% after 50 cycles. | researchgate.net |

| Nitrogen-Doped Carbon Paper (NCP-900) | Ammonia (NH₃) | Heat treatment at 900°C | Oxidation current peak for V(IV)/V(V) increased to 92.1 mA (vs. 68.9 mA for pristine). Energy efficiency of 83.73% at 20 mA/cm². | jim.org.cn |

| N-Doped Porous Carbon-Coated Graphite Felt (NPGF) | Zeolitic Imidazolate Framework-8 (ZIF-8) | Carbonization of ZIF-8 coated felt | Energy efficiency of 70.44% at 200 mA cm⁻², 11.77% higher than bare electrode. Stable over 500 cycles at 250 mA cm⁻². | researchgate.net |

| Hierarchical Nitrogen-Doped Carbon (HNC) | Not specified | Not specified | Rate constant of ~5 × 10⁻⁷ cm s⁻¹ for VO²⁺/VO₂⁺, significantly higher than un-doped carbons. Energy efficiency of 76.8% over 2000 cycles at 400 mA cm⁻². | rsc.org |

Thermo-Electrochemical Cells Employing Vanadium Aqua Complexes in Acetonitrile-Water Mixtures

Thermo-electrochemical cells (TECs), which convert thermal energy into electricity, have been investigated using vanadium aqua complexes. The performance of these cells can be significantly influenced by the solvent composition. Research has demonstrated that using a mixed solvent of acetonitrile and water can enhance the Seebeck coefficient (Se), a key metric for TEC performance. rsc.orgrsc.org

In an aqueous system, a TEC with a vanadium aqua complex exhibits a high Seebeck coefficient of -3.2 mV K⁻¹. rsc.orgrsc.org This performance is linked to the proton-coupled electron transfer (PCET) reaction of the vanadium complexes. rsc.org The study found that by introducing acetonitrile into the aqueous solution, the Seebeck coefficient could be further increased. rsc.org

Experiments were conducted with varying concentrations of acetonitrile (0%, 50%, and 67%). rsc.org The results showed that the increment in the Seebeck coefficient became more pronounced at higher acetonitrile concentrations. rsc.org A maximum Seebeck coefficient of -3.8 mV K⁻¹ was achieved in a mixed solvent with an acetonitrile concentration of 67%. rsc.org This indicates that the solvent environment strongly influences the Seebeck coefficient of PCET reactions. rsc.org The high solubility and stability of vanadium aqua complexes make them advantageous for these applications. rsc.org

Table 2: Seebeck Coefficients of Vanadium Aqua Complex TECs in Different Solvents

| Solvent | Acetonitrile Concentration | Seebeck Coefficient (Se) | Reference |

|---|---|---|---|

| Water | 0% | -3.2 mV K⁻¹ | rsc.orgrsc.org |

| Acetonitrile-Water Mixture | 67% | -3.8 mV K⁻¹ | rsc.org |

Redox Activation Mechanisms of Vanadium-Containing Catalysts in Acetonitrile

One detailed study investigated the activation mechanism of a molecular manganese-vanadium oxide water oxidation catalyst, [Mn₄V₄O₁₇(OAc)₃]³⁻, in aqueous acetonitrile solutions. nih.govrsc.org The highest catalytic activity was observed in a 9:1 acetonitrile/water (v/v) mixture. nih.gov Using a combination of density functional theory, electrochemistry, and IR spectroscopy, a three-step activation mechanism was proposed: nih.govrsc.org

A one-electron oxidation of the catalyst's manganese centers. nih.govrsc.org

An acetate-to-water ligand exchange. nih.govrsc.org

A second one-electron oxidation. nih.govrsc.org

This intricate interplay between redox events and ligand exchange, facilitated by the acetonitrile-water solvent system, is crucial for forming the catalytically active species. nih.gov

In the context of alcohol oxidation, the choice of solvent is also critical. When using vanadium catalysts with tert-butyl hydroperoxide as an oxidant, performing the reaction in acetonitrile led to the formation of both benzaldehyde (B42025) and benzoic acid from benzyl (B1604629) alcohol. ijirset.com This contrasts with the reaction in toluene (B28343), where only the aldehyde was formed, indicating that acetonitrile can promote overoxidation. ijirset.com However, for some vanadium phosphorus oxide catalysts, higher product yields were obtained in acetonitrile compared to toluene. ijirset.com

For epoxidation reactions, an oxovanadium(salen) complex showed optimal performance in acetonitrile with tert-butyl hydroperoxide as the oxidant, yielding the best epoxide-to-byproduct ratio. nih.gov The coordinating ability of the solvent can affect bonding to the vanadium center, which in some cases may lead to lower conversion yields. nih.gov In other systems, vanadium(V) complexes have been shown to be effective catalysts for synthesizing phenanthridines in acetonitrile, where the solvent provided the best outcome with up to 95% yield. mdpi.com The vanadium catalyst in this system functions as both a Lewis acid and an oxidative catalyst. mdpi.com

Table 3: Vanadium-Containing Catalytic Systems in Acetonitrile

| Catalyst System | Reaction Type | Role/Finding in Acetonitrile | Reference |

|---|---|---|---|

| [Mn₄V₄O₁₇(OAc)₃]³⁻ | Water Oxidation | Optimal activity in 9:1 MeCN/H₂O. Solvent facilitates a three-step (Oxidation-Ligand Exchange-Oxidation) activation mechanism. | nih.govrsc.org |

| Vanadium complexes with catecholate or pyrazine (B50134) 2-carboxylate ligands | Alcohol Oxidation | Acetonitrile solvent led to the formation of both aldehyde and carboxylic acid, indicating overoxidation compared to toluene. | ijirset.com |

| Oxovanadium(salen) complex | Alkene Epoxidation | Acetonitrile was the solvent for the best epoxide/by-product ratio using TBHP as the oxidant. | nih.gov |

| Vanadium(V) complex rac-6a | Phenanthridine Synthesis | Acetonitrile gave the best outcome, affording the product in 95% yield. | mdpi.com |

Reaction Mechanisms and Kinetics Mediated by Vanadium Acetonitrile Complexes

Mechanisms of Dioxygen Activation and Reduction

The interaction of vanadium complexes with molecular oxygen (dioxygen) in acetonitrile (B52724) is a cornerstone of their catalytic activity. These processes involve the activation of O2, which is typically unreactive, through coordination to the vanadium center, followed by multi-electron reduction.

The reaction between vanadium(III) Schiff base complexes and dioxygen in acetonitrile has been shown to proceed via a clear stoichiometry involving a four-electron reduction of O2. nih.govrsc.org For instance, the reaction with vanadium(III)-salen complexes follows the equation:

2[V(III)(salen)]⁺ + O₂ → 2[V(V)O(salen)]⁺ researchgate.net

This reaction is stoichiometric in the absence of acid. researchgate.netresearchgate.net The kinetics of this process are typically second-order, and the rate-limiting step is proposed to be the initial coordination of dioxygen to the [V(III)(SB)]⁺ complex (where SB is a Schiff base ligand). researchgate.net The reaction rates are influenced by the specific structure of the Schiff base ligand. In acidified acetonitrile solutions, the V(IV)O complexes can undergo disproportionation to regenerate the active V(III) species and a V(V) species, enabling catalytic cycles. researchgate.netresearchgate.net

| Schiff Base Ligand | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|

| salen | 0.06 - 0.5 |

| Various salen derivatives | 0.06 - 0.5 |

The reduction of dioxygen by vanadium(III) complexes in acetonitrile proceeds through an inner-sphere electron transfer mechanism. This pathway is characterized by the direct coordination of the O₂ molecule to the vanadium metal center, forming a V(III)-O₂ adduct. researchgate.net This initial binding step is crucial as it facilitates the subsequent electron transfer from the metal to the dioxygen molecule. rsc.org

Mechanistic Insights into Oxidation Reactions

Vanadium-acetonitrile systems are versatile catalysts for a range of oxidation reactions, leveraging the ability of vanadium to exist in multiple oxidation states (III, IV, and V) and to activate oxidants.

Vanadium complexes are effective catalysts for the epoxidation of alkenes and allylic alcohols in acetonitrile, often using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.comrug.nl The catalytic cycle generally begins with the activation of the vanadium precursor, such as [VO(acac)₂], which is a V(IV) complex. mdpi.comcore.ac.uk In the presence of the peroxide, the precursor is oxidized to an active V(V) alkylperoxo or hydroperoxo species. rug.nlcore.ac.uk

Several mechanistic pathways have been proposed for the subsequent oxygen transfer to the alkene. The Sharpless mechanism, a concerted pathway, is often considered the most plausible route for many vanadium-catalyzed epoxidations. core.ac.uk In this mechanism, the alkene coordinates to the V(V)-peroxo species, and the oxygen atom is transferred to the double bond in a single step. Computational studies support that V(V) alkylperoxo species are key intermediates. core.ac.uk Acetonitrile is frequently the solvent of choice, providing good yields and selectivity for these reactions. mdpi.comrsc.org For instance, the epoxidation of styrene (B11656) and cyclohexene (B86901) using V(IV) complexes with H₂O₂ in acetonitrile at 80 °C shows high conversion rates. mdpi.com

| Catalyst System | Substrate | Oxidant | Solvent | Conversion Rate |

|---|---|---|---|---|

| Vanadium(IV) from salicylaldehyde (B1680747) scaffolds | Styrene | 30% aq. H₂O₂ | Acetonitrile | 71% |

| Vanadium(IV) from salicylaldehyde scaffolds | Cyclohexene | 30% aq. H₂O₂ | Acetonitrile | 66% |

The gas-phase ammoxidation of ethanol (B145695) to acetonitrile over supported vanadium oxide catalysts represents a direct route to nitrile synthesis. rsc.orgresearchgate.net The reaction pathway involves a series of steps on the catalyst surface. The first step is the oxidative dehydrogenation of the alcohol (ethanol) to form an aldehyde intermediate (acetaldehyde). rsc.orgunibo.it

This aldehyde intermediate then reacts with ammonia (B1221849), which is also activated on the catalyst surface. The subsequent reaction is proposed to proceed via an enamine or imine intermediate, which is then further dehydrogenated to form the nitrile (acetonitrile). researchgate.net The nature of the support material (e.g., TiO₂, ZrO₂) for the vanadia (V₂O₅) catalyst is critical. It influences the redox properties of the vanadium species; a more oxidized vanadium state (closer to V⁵⁺), as seen with V₂O₅/ZrO₂, is more effective for ammonia activation and leads to a better yield of acetonitrile. rsc.org In contrast, a more easily reduced vanadium species can lead to the unselective oxidation of the alcohol to CO and CO₂. rsc.org

Vanadium complexes, such as VO(acac)₂, are effective catalysts for the oxidative depolymerization of lignin (B12514952) and lignin model compounds in acetonitrile/water solvent systems using O₂ as the oxidant. researchgate.netdntb.gov.uaresearchgate.net This process is aimed at breaking down the complex lignin biopolymer into valuable aromatic chemicals. The reaction mechanism involves the cleavage of key linkages within the lignin structure, primarily the β-O-4 aryl ether bonds. researchgate.netmdpi.com

Studies on lignin model dimers like 2-phenoxy acetophenone (B1666503) show that VO(acac)₂-catalyzed oxidation can achieve high conversion (>95 mol%), yielding products like phenol (B47542) and benzoic acid through C-C bond cleavage. researchgate.net The solvent system is crucial; for instance, the addition of acetic acid to acetonitrile can switch the reaction selectivity from C-H oxidation to preferential C-C bond cleavage. nsf.govmdpi.com The vanadium catalyst facilitates the formation of key intermediates, such as o-quinones from phenolic units, which then undergo ring-opening reactions to form carboxylic acids. researchgate.net

| Catalyst | Substrate Conversion | Phenol Yield | Benzoic Acid Yield |

|---|---|---|---|

| VO(acac)₂ | 95 mol% | 43 mol% | 83 mol% |

Mechanism of Organometallic Species Oxidation by Polyoxovanadates in Acetonitrile

The oxidation of organometallic species by polyoxovanadates (POVs) in acetonitrile can proceed through a "reductive coupling method". rsc.org This mechanism is exemplified by the reaction of the decavanadate (B1236424) ion with an organopalladium complex, leading to the formation of larger, more complex vanadium oxide structures. rsc.orgrsc.org The process involves a sequence of three key steps:

Formation of a Supported Complex : The initial step involves the reaction between an organometallic compound, such as [Pd(1,5-COD)Cl2] (where COD is cyclo-octadiene), and a polyoxovanadate like (n-Bu4N)3[H3V10O28]. rsc.orgrsc.org This reaction produces a palladium-polyoxovanadate supported complex. rsc.org

Acetonitrile-Facilitated Oxidation : At elevated temperatures, the acetonitrile solvent facilitates the oxidation of the organometallic species by the polyoxovanadate. rsc.orgrsc.org This step results in the formation of a reduced vanadium oxide cluster. rsc.org

Spontaneous Coupling : The final step is the spontaneous coupling between the newly formed reduced POV and the initial decavanadate cluster, [V10O28]6-. This coupling leads to the assembly of larger vanadium oxide architectures, such as (nBu4N)4[V17O42]. rsc.org

This mechanism highlights a pathway where POV architectures can be disassembled and reformed into more elaborate systems, with acetonitrile playing a crucial role in the oxidation and reduction cycle. rsc.org

Ligand Exchange Dynamics and Solvent Effects on Reaction Rates

The dynamics of ligand exchange and the influence of the solvent environment are critical factors governing the reactivity of vanadium complexes. Acetonitrile, acting as both a ligand and a solvent, significantly impacts these processes.

Nuclear Magnetic Resonance (NMR) studies on complexes like VCl₃(CH₃CN)₃ reveal that acetonitrile ligands undergo dynamic exchange with the bulk solvent through two distinct processes. vulcanchem.com The rate of this exchange is highly dependent on the ligand's position within the coordination sphere. Ligands positioned trans to a chloride ion exchange rapidly, whereas those trans to another acetonitrile ligand exchange much more slowly. vulcanchem.com This difference is attributed to variations in V-N bond strength and steric factors. vulcanchem.com

Table 1: Rate Constants for Acetonitrile Ligand Exchange in VCl₃(CH₃CN)₃ This table presents the kinetic parameters for the two distinct ligand exchange processes observed for VCl₃(CH₃CN)₃ in acetonitrile solution.

| Ligand Position | Exchange Rate | Rate Constant (k) at 298 K | Activation Entropy (ΔS‡) |

|---|---|---|---|

| Acetonitrile trans to Chloride | Fast | 8.2 × 10⁵ s⁻¹ vulcanchem.com | +26 J K⁻¹ mol⁻¹ vulcanchem.com |

| Acetonitrile trans to Acetonitrile | Slow | 7.9 × 10² s⁻¹ vulcanchem.com | -28 J K⁻¹ mol⁻¹ vulcanchem.com |

The solvent also exerts a profound effect on reaction rates and redox behavior. In electrochemical studies of vanadyl salen-crown complexes, the V(V/IV) reduction potential shifts anodically by over 900 mV in acetonitrile, a much larger shift than observed in solvents like N,N-dimethylformamide (DMF) or dichloromethane. nih.govescholarship.org This indicates that acetonitrile significantly influences the electronic properties and electron transfer processes of the vanadium center. nih.govescholarship.org The use of solvent mixtures can further tune these properties; for instance, adding DMF to an acetonitrile solution of a vanadyl salen-crown complex causes a cathodic shift in the reduction potential, with the binding affinity of DMF increasing with the charge of a cation held in the crown ether. nih.govescholarship.org Similarly, for a di-titanium substituted polyoxovanadate-alkoxide cluster, a 1:4 mixture of propylene (B89431) carbonate and acetonitrile was found to increase the rate of electron transfer by two- to three-fold compared to pure acetonitrile. nsf.gov

Theoretical Studies of Reaction Pathways and Transition States

Theoretical and computational methods are indispensable for mapping the complex reaction pathways and identifying the transient, high-energy transition states involved in reactions of vanadium-acetonitrile complexes. These studies provide mechanistic insights that are often difficult to obtain through experimental means alone. nih.govresearchgate.net

For example, combined theoretical and experimental studies on a molecular manganese-vanadium oxide water oxidation catalyst in aqueous acetonitrile have been used to propose a detailed three-step activation mechanism. nih.gov This mechanism involves sequential oxidation and acetate-to-water ligand exchange steps. nih.gov Computational modeling of various plausible ligand exchange pathways revealed that the nucleophilic attack of water molecules occurs with significantly lower activation barriers at Mn³⁺ centers compared to Mn⁴⁺ centers. nih.gov Such calculations allow for the precise determination of the nature of experimentally observed redox transitions and illuminate the intricate interplay between redox chemistry and ligand exchange that controls the formation of the catalytically active species. nih.gov

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of vanadium-catalyzed reactions in acetonitrile. acs.orgnih.govsemanticscholar.org DFT calculations can elucidate the roles of different species, rationalize catalytic activity, and corroborate experimental findings. acs.orgnih.gov

In the oxidation of alkanes by hydrogen peroxide catalyzed by vanadate (B1173111) anions in acidified acetonitrile, DFT calculations were crucial in explaining the enhanced catalytic activity of oligovanadates compared to monovanadates. acs.orgresearchgate.net The calculations revealed that the presence of a second vanadium fragment modifies the reaction mechanism, opening up less energetically demanding routes for hydrogen transfer and stabilizing key transition states through the formation of 6-membered cyclic structures. acs.org This mechanistic change results in a significant lowering of the activation energy. acs.org

Table 2: Comparison of Calculated Activation Energies for Monovanadate vs. Divanadate Catalysts in Alkane Oxidation This table shows the difference in activation energy (ΔG‡) calculated by DFT for alkane oxidation catalyzed by a monovanadate versus a model divanadate species in acetonitrile.

| Catalyst Species | Calculated Activation Energy (kcal/mol) | Relative Activity Factor |

|---|---|---|

| Monovanadate | Reference | 1 |

| Divanadate (model) | Lower by 4.2 kcal/mol acs.org | ~1200 times more active acs.org |

DFT has also been successfully applied to model ligand substitution reactions. For a cis-[VIVO(Cl)(N4)]+ species in acetonitrile, DFT calculations explored the associative, dissociative, and interchange mechanisms for the substitution of chloride by fluoride, providing a detailed energetic profile of the reaction pathway. semanticscholar.org Furthermore, in the oxidation of cyclohexane (B81311) by an oxovanadium(V) complex, the activation energy determined experimentally (23 ± 3 kcal/mol) showed excellent agreement with the value estimated from DFT calculations, lending strong support to the proposed reaction mechanism involving the formation of hydroxyl radicals. nih.gov These examples underscore the capability of DFT to provide quantitative, molecular-level insights into the reaction mechanisms of vanadium complexes in acetonitrile. acs.orgnih.govsemanticscholar.org

Catalytic Applications of Vanadium Acetonitrile Systems in Research

Organic Synthesis Catalysis

Vanadium-acetonitrile systems are effective in mediating several oxidative transformations in organic chemistry, enabling the synthesis of valuable compounds such as epoxides and nitriles.

Vanadium-catalyzed epoxidation, particularly of allylic alcohols, is a well-established synthetic method. The vanadyl acetylacetonate (B107027) [VO(acac)₂]/tert-butyl hydroperoxide (TBHP) system is a classic example, known for its high regio- and stereoselectivity. csic.es The reaction mechanism generally involves the coordination of the allylic alcohol and the hydroperoxide to the vanadium center, followed by the transfer of an oxygen atom to the alkene. rug.nl Acetonitrile (B52724) is frequently used as the solvent for these reactions. rsc.orgmdpi.com

The choice of substrate and reaction conditions can influence the chemoselectivity of the reaction, leading to either epoxidation or dehydrogenation of the alcohol. csic.es For instance, when VO(acac)₂ is used as a homogeneous catalyst, the electronic profile of the alkene substituent dictates the outcome. Electron-donating groups on the alkene tend to favor epoxidation, while electron-withdrawing groups favor dehydrogenation to the corresponding ketone. csic.es The use of acetonitrile as a solvent can also impact selectivity; in some cases, it results in lower selectivity towards epoxidation compared to other solvents like toluene (B28343), potentially due to the involvement of different radical pathways. rug.nl

Recent research has explored heterogenizing the VO(acac)₂ catalyst within a metal-organic framework (MOF) to control the chemoselectivity. When confined within the MOF channels, the catalyst shows a preference for the less sterically demanding dehydrogenation reaction, reducing the substrate dependence observed in homogeneous systems. csic.esrsc.org

Table 1: Vanadium-Catalyzed Oxidation of Allylic Alcohols in Acetonitrile

| Substrate | Catalyst System | Solvent | Temperature | Products | Reference |

|---|---|---|---|---|---|

| Allyl Alcohol (aliphatic substituent) | VO(acac)₂ / TBHP | Acetonitrile | Room Temp. | Epoxide | csic.es |

| Allyl Alcohol (aromatic substituent) | VO(acac)₂ / TBHP | Acetonitrile | Room Temp. | Dehydrogenation Product (Ketone) & Epoxide | csic.es |

| Cinnamyl Alcohol | [VO₂L⁹] / H₂O₂ | Acetonitrile | - | Low turnover to epoxide and cinnamaldehyde | rug.nl |

| Cyclohexene (B86901) | Oxovanadium complexes / O₂ | Acetonitrile | 80 °C | Epoxide, Allyl alcohol | mdpi.com |

| Styrene (B11656) | Vanadium(IV) complexes / H₂O₂ | Acetonitrile | 80 °C | Styrene Oxide (71% conversion) | mdpi.com |

The direct conversion of alcohols to nitriles, known as ammoxidation, is a significant industrial process. Vanadium-based catalysts are highly effective for this transformation, particularly in the gas-phase ammoxidation of ethanol (B145695) to produce acetonitrile. unimi.itrsc.org The reaction typically involves the oxidation of the alcohol to an intermediate aldehyde, which then reacts with ammonia (B1221849), followed by dehydration and dehydrogenation to yield the nitrile. niscpr.res.in

Vanadium-modified silicoaluminophosphate (VAPO) molecular sieves have shown high activity and selectivity for converting ethanol to acetonitrile. niscpr.res.in Supported vanadium oxide catalysts, such as V₂O₅ on titania (TiO₂) or zirconia (ZrO₂), are also widely studied. rsc.org The support material plays a crucial role; V₂O₅/ZrO₂ catalysts tend to show better acetonitrile yields than V₂O₅/TiO₂. This is attributed to the more oxidized state of vanadium on the zirconia support, which is more effective at activating ammonia for the reaction with the acetaldehyde (B116499) intermediate. rsc.org

In synthetic organic chemistry, ammoxidation of primary alcohols to nitriles can be achieved in aqueous acetonitrile using a system comprising (2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl (TEMPO), a co-oxidant like phenyliodine(III) diacetate (PIDA), and ammonium (B1175870) acetate. nih.gov This method is particularly useful for the selective conversion of primary hydroxyl groups in complex molecules like unprotected carbohydrates. nih.gov

Table 2: Vanadium-Catalyzed Ammoxidation of Ethanol to Acetonitrile

| Catalyst | Support | Temperature | Ethanol Conversion (%) | Acetonitrile Yield (wt%) | Reference |

|---|---|---|---|---|---|

| VAPO(D) | Silicoaluminophosphate | 350 °C | 100 | 96.6 | niscpr.res.in |

| Sb-V-SAPO-11 | Silicoaluminophosphate | 300 °C | >95 | 86.7 | niscpr.res.in |

| V₂O₅ | ZrO₂ | 300-400 °C | ~80-100 | ~70-80 | rsc.org |

| V₂O₅ | TiO₂ | 300-400 °C | ~90-100 | ~60-70 | rsc.org |

Vanadium complexes can catalyze the direct transformation of carboxylic acids into the corresponding nitriles using acetonitrile as both the reactant and the solvent. researchgate.netresearchgate.net This process, known as transnitrilation, provides a direct route to nitriles from readily available carboxylic acids. The reaction is typically carried out at elevated temperatures (150–170°C) in the presence of a catalyst such as vanadyl acetylacetonate [VO(acac)₂] in a solvent like carbon tetrachloride. researchgate.net While other metal complexes like Mo(CO)₆ can also be used, vanadium systems are effective for this transformation. researchgate.net This method avoids the need for toxic cyanating agents and represents a more atom-economical approach. researchgate.net

The oxidation of alcohols to aldehydes and ketones is a fundamental reaction in organic synthesis. Vanadium-acetonitrile systems, utilizing molecular oxygen as the ultimate oxidant, offer an efficient and environmentally benign method for this transformation. A catalytic system comprising vanadyl acetylacetonate [VO(acac)₂] and 3 Å molecular sieves (MS3A) in acetonitrile is effective for the aerobic oxidation of propargylic alcohols to the corresponding carbonyl compounds at 80°C under atmospheric oxygen. acs.org

Tetranuclear vanadium complexes, such as (VO)₄(hpic)₄, have also demonstrated excellent catalytic ability for the oxidation of various primary and secondary benzyl (B1604629) alcohols with molecular oxygen in acetonitrile, affording high yields of the corresponding aldehydes and ketones. rsc.org The use of acetonitrile as a solvent can sometimes lead to overoxidation to the carboxylic acid, whereas solvents like toluene may yield the aldehyde more selectively. ijirset.com

Table 3: Vanadium-Catalyzed Aerobic Oxidation of Alcohols in Acetonitrile

| Substrate | Catalyst System | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Propargylic Alcohols | VO(acac)₂ / MS3A / O₂ | Acetonitrile | 80 °C | Carbonyl Compounds | acs.org |

| Benzyl Alcohols | (VO)₄(hpic)₄ / O₂ | Acetonitrile | - | Aldehydes / Ketones | rsc.org |

| Benzyl Alcohol | Vanadium complexes / t-BuOOH | Acetonitrile | - | Benzaldehyde (B42025) & Benzoic Acid | ijirset.com |

Water Oxidation Catalysis (WOC)

The oxidation of water to produce molecular oxygen is a critical half-reaction in artificial photosynthesis for solar fuel production. Vanadium-based molecular clusters have emerged as promising, cost-effective catalysts for this process, often studied in acetonitrile/water solvent mixtures.

Researchers have reported the first water oxidation catalyst containing only vanadium as the metal center. researchgate.netnih.govacs.org The mixed-valence polyoxovanadate cluster [(V(IV)₅V(V)₁)O₇(OCH₃)₁₂]⁻ catalyzes the photoinduced oxidation of water in an acetonitrile/aqueous phosphate (B84403) buffer solution. researchgate.netnih.govacs.org The system operates in the presence of a photosensitizer, typically [Ru(bpy)₃]²⁺, and a sacrificial electron acceptor like Na₂S₂O₈, achieving a quantum yield of 0.20. researchgate.netnih.govacs.org The photogenerated [Ru(bpy)₃]³⁺ oxidizes the vanadium cluster, which in turn catalyzes the water oxidation. The bimolecular rate constant for this hole scavenging process is rapid, measured at 2.5 × 10⁸ M⁻¹ s⁻¹. researchgate.netnih.govacs.org

Another class of highly active molecular water oxidation catalysts includes mixed-metal manganese-vanadium oxide clusters, such as [Mn₄V₄O₁₇(OAc)₃]³⁻. rsc.orgnih.govnih.gov This catalyst operates in aqueous acetonitrile solutions and undergoes a complex activation mechanism involving sequential one-electron oxidations and acetate-to-water ligand exchange steps before entering the catalytic cycle. rsc.orgnih.govnih.gov The study of these molecular systems in acetonitrile provides fundamental insights into the intricate redox chemistry and ligand exchange dynamics that govern the formation of the catalytically active species. rsc.orgnih.gov

Table 4: Vanadium-Based Systems for Photoinduced Water Oxidation

| Catalyst | System Components | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| [(V(IV)₅V(V)₁)O₇(OCH₃)₁₂]⁻ | [Ru(bpy)₃]²⁺ (photosensitizer), Na₂S₂O₈ (acceptor) | Acetonitrile / Aqueous Phosphate Buffer | Quantum yield of 0.20 | researchgate.netnih.govacs.org |

| [Mn₄V₄O₁₇(OAc)₃]³⁻ | Electrochemical or photochemical setup | Aqueous Acetonitrile | Activated by sequential oxidation and ligand exchange | rsc.orgnih.govnih.gov |

Bio-inspired Catalysis Research

Bio-inspired catalysis research leverages principles from natural biological systems to design novel and efficient synthetic catalysts. Vanadium, an element found in the active sites of several enzymes, has become a focal point for developing such catalysts. pageplace.dersc.org The use of acetonitrile as a solvent in these systems is critical, as it provides a non-aqueous environment that facilitates the study of specific catalytic reactions, helps to stabilize reactive intermediates, and is often essential for the synthesis and characterization of the model complexes. acs.orgmdpi.comrsc.org

Modeling of Vanadium Haloperoxidases

Vanadium-dependent haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, leading to the halogenation of organic substrates. umich.edunih.gov Researchers have successfully developed functional models of these enzymes using vanadium-acetonitrile systems to understand their catalytic mechanisms. umich.edu

A series of oxoperoxovanadium(V) complexes have been synthesized and shown to act as functional models for VHPOs. acs.orgudel.edu These complexes, when dissolved in acetonitrile, can rapidly and efficiently catalyze the two-electron oxidation of bromide and iodide upon the addition of acid. umich.edu The process can be monitored by observing the formation of trihalide ions or the halogenation of an organic indicator like Phenol (B47542) Red. umich.edu The ligands used in these model systems are often derivatized tripodal-amines which form stable oxoperoxovanadium complexes. udel.edu

Kinetic studies performed in acetonitrile have been crucial for elucidating the reaction mechanism. acs.orgudel.edu The analysis of halide oxidation indicates a mechanism that is first-order in both the protonated peroxovanadium complex and the halide. umich.eduudel.edu The pKa of activation for several of these model complexes in acetonitrile has been determined to be in the range of 5.4 to 6.0. acs.orgudel.edu These studies support a proposed mechanism where the vanadium complex activates hydrogen peroxide, making it susceptible to nucleophilic attack by the halide. umich.edu

Detailed research into these model systems has yielded specific rate constants for halide oxidation. The rates for iodide oxidation are consistently found to be about 5 to 6 times faster than those for bromide oxidation. acs.orgudel.edu

Table 1: Kinetic Data for Bromide Oxidation by Vanadium(V) Model Complexes in Acetonitrile This table presents the bimolecular rate constants for bromide oxidation catalyzed by different oxoperoxovanadium(V) complexes in an acetonitrile solution. The data is based on kinetic studies of functional models for vanadium haloperoxidases.

| Vanadium Complex Ligand | Rate Constant (k_Br, M⁻¹s⁻¹) |

| Hheida | 280 |

| Hbpg | 21 |

Data sourced from a study on functional models for Vanadium Haloperoxidase. acs.orgudel.edu

Acetonitrile is also employed as a solvent or a component of the mobile phase in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the products of these bio-inspired catalytic reactions. nih.govnih.gov For instance, it has been used in the analysis of stereospecific chlorofunctionalization reactions catalyzed by VHPOs from Streptomyces. nih.gov

Relevance to Nitrogenase Enzymes and Other Biological Processes

Beyond haloperoxidases, vanadium is a key component of certain alternative nitrogenase enzymes, which catalyze the reduction of dinitrogen (N₂) to ammonia. rsc.orgumich.edunih.gov This is particularly important when molybdenum, the metal in the more common form of nitrogenase, is scarce. nih.gov The vanadium-dependent nitrogenases exhibit a higher efficacy in binding and reducing carbon monoxide compared to their molybdenum counterparts. cardiff.ac.uk

To understand the function of these complex metalloenzymes, researchers have synthesized and studied biomimetic model complexes. researchgate.net A computational study using density functional theory (DFT) investigated Fischer-Tropsch-like catalysis by [MFe₃S₄]³⁺ (M = V, Mo) cubane (B1203433) complexes, which are promising mimics of the geometric and electronic properties of nitrogenase cofactors. cardiff.ac.uk In these models, the binding of a substrate like carbon monoxide (CO) to the vanadium or molybdenum center results in the replacement of a coordinated acetonitrile ligand. cardiff.ac.uk